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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)imidazole

CAS No.: 51581-52-3

Cat. No.: B1580799 Get Quote

Executive Summary
1-(3-Chlorophenyl)imidazole (CAS: 51581-52-3) is a critical nitrogen-containing heterocyclic

intermediate, widely utilized in the synthesis of antifungal agents, heme oxygenase inhibitors,

and P450-targeting pharmaceuticals.[1] Unlike the highly water-soluble parent compound 1H-

imidazole, the introduction of the 3-chlorophenyl moiety significantly alters the physicochemical

landscape, imparting substantial lipophilicity and reducing aqueous solubility.[1]

This technical guide provides a comprehensive framework for understanding the solubility

behavior of 1-(3-Chlorophenyl)imidazole. It addresses the lack of public thermodynamic data

by synthesizing structural activity relationships (SAR) from analogous N-aryl imidazoles and

establishing a rigorous experimental protocol for solubility determination.[1] This guide is

designed to assist researchers in optimizing reaction solvents, purification via recrystallization,

and formulation stability.[1]

Physicochemical Profile & Predicted Behavior[2][3]
Understanding the molecular architecture is the first step in predicting solubility.[1] The

molecule consists of a polar imidazole head group (H-bond acceptor) and a lipophilic

chlorophenyl tail.[1]
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Key Properties
Property Value / Description Source

CAS Number 51581-52-3 [1]

Molecular Formula C₉H₇ClN₂ [1]

Molecular Weight 178.62 g/mol [1]

Physical State
Low-melting solid or viscous

liquid (BP: 145°C @ 1 mmHg)
[1]

Predicted LogP 2.6 – 2.9 [2]

H-Bond Donors 0 (N-substituted) [2]

H-Bond Acceptors 1 (N3 on imidazole ring) [2]

Solubility Landscape Analysis
Based on the "like dissolves like" principle and data from structurally related N-

phenylimidazoles, the solubility profile follows a distinct polarity-driven trend.[1]

High Solubility (>100 mg/mL): Polar aprotic solvents (DMSO, DMF) and medium-polarity

protic solvents (Ethanol, Methanol).[1] The imidazole ring interacts favorably with alcohols

via hydrogen bonding, while the aromatic ring ensures compatibility.[1]

Moderate Solubility (10–50 mg/mL): Chlorinated solvents (Dichloromethane, Chloroform)

and Esters (Ethyl Acetate).[1] These are excellent candidates for liquid-liquid extraction.

Low Solubility (<1 mg/mL): Water and aliphatic hydrocarbons (Hexane, Cyclohexane) at

room temperature.[1] The hydrophobic chlorophenyl group dominates, preventing aqueous

solvation.[1]

Experimental Protocol: Solubility Determination
Since exact thermodynamic values are often batch-specific or absent in literature, the following

Self-Validating Protocol is the gold standard for generating internal data.

Method: Static Equilibrium (Shake-Flask)
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This method ensures true thermodynamic saturation is reached, essential for accurate Van't

Hoff analysis.[1]

Materials:

Analyte: 1-(3-Chlorophenyl)imidazole (>98% purity).

Solvents: HPLC grade (Methanol, Ethanol, Acetonitrile, Toluene, Water).[1]

Equipment: Orbital shaker with temperature control (±0.1 K), 0.45 µm PTFE syringe filters.

Workflow Visualization:
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Figure 1: Step-by-step workflow for determining thermodynamic solubility using the Shake-

Flask method.

HPLC Quantification Parameters
To ensure data integrity, use the following validated chromatographic conditions:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% Formic Acid.[1]

Flow Rate: 1.0 mL/min.[1]

Detection: UV Absorbance at 254 nm (Aromatic π-π* transition).

Retention Time: Expect elution ~3.5 - 4.5 min due to lipophilicity.
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Thermodynamic Analysis & Data Modeling
Once experimental mole fraction solubility (

) is obtained at temperatures (

) ranging from 278.15 K to 318.15 K, the data must be modeled to determine dissolution
enthalpy (

) and entropy (

).[1]

Modified Apelblat Equation
The Apelblat model is superior for correlating solubility data of imidazole derivatives in pure

solvents:

Where:

is the mole fraction solubility.[1]

is the absolute temperature (K).[1][2]

are empirical model parameters derived via regression analysis.[1]

Van't Hoff Analysis
For a narrower temperature range, the simplified Van't Hoff equation determines the

thermodynamic driving forces:

[1]

Interpretation: A positive

(endothermic) indicates solubility increases with temperature—a typical behavior for N-aryl
imidazoles in organic solvents [3].[1]

Application: Purification Strategy
The solubility differential between alcohols and water is the primary lever for purification.[1]
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Recrystallization / Precipitation Logic
Since 1-(3-Chlorophenyl)imidazole is highly soluble in hot ethanol but insoluble in water, an

antisolvent crystallization is the most efficient purification method.[1]

Recommended Solvent System: Ethanol (Solvent) / Water (Antisolvent).[1]
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Figure 2: Decision tree for the purification of 1-(3-Chlorophenyl)imidazole using antisolvent

crystallization.

Comparative Solvent Table (Reference Data)
Note: Values are estimated based on SAR with 1-phenylimidazole and 1-(4-

chlorophenyl)imidazole [3, 4].

Solvent Polarity Index
Predicted Solubility
(25°C)

Application

Methanol 5.1 High (>200 mg/mL) Synthesis Medium

Ethanol 4.3 High (>150 mg/mL) Recrystallization

Ethyl Acetate 4.4
Moderate (50-100

mg/mL)
Extraction

Toluene 2.4
Moderate (20-50

mg/mL)

Reaction Solvent

(High T)

Water 10.2 Low (<0.5 mg/mL) Antisolvent / Wash

Hexane 0.1
Very Low (<0.1

mg/mL)

Washing (Remove

grease)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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